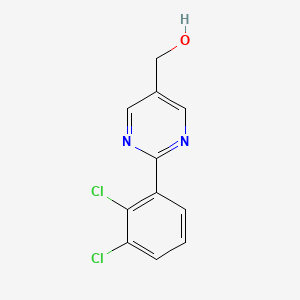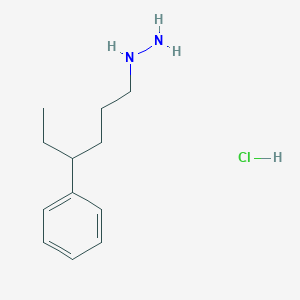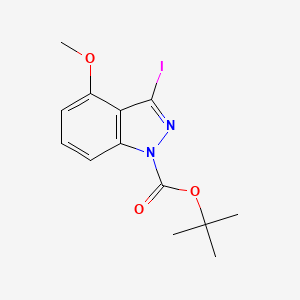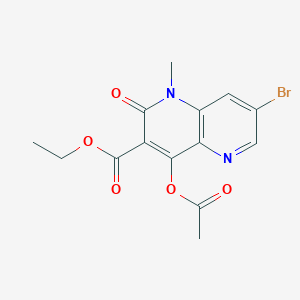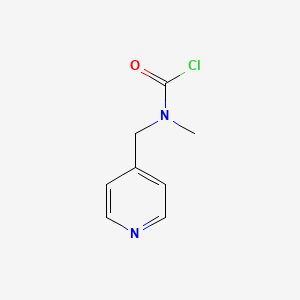![molecular formula C13H21NO B13088180 (3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13088180.png)
(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL is an organic compound that belongs to the class of amino alcohols. This compound features a chiral center at the third carbon, making it optically active. The presence of both an amino group and a hydroxyl group in its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine. This process is often conducted in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve high yields and purity.
化学反应分析
Types of Reactions
(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学研究应用
(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
作用机制
The mechanism of action of (3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL: The enantiomer of the compound, differing in the configuration at the chiral center.
3-Amino-3-phenylpropan-1-OL: Lacks the isobutyl group, making it less sterically hindered.
3-Amino-3-[4-(methyl)phenyl]propan-1-OL: Contains a methyl group instead of an isobutyl group.
Uniqueness
(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL is unique due to its specific chiral configuration and the presence of the isobutyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying stereochemistry and chiral recognition in biological systems.
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-[4-(2-methylpropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)9-11-3-5-12(6-4-11)13(14)7-8-15/h3-6,10,13,15H,7-9,14H2,1-2H3/t13-/m1/s1 |
InChI 键 |
HLAQDBXAZQWHPF-CYBMUJFWSA-N |
手性 SMILES |
CC(C)CC1=CC=C(C=C1)[C@@H](CCO)N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
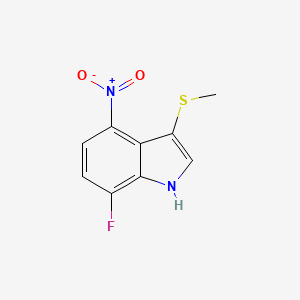
![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)
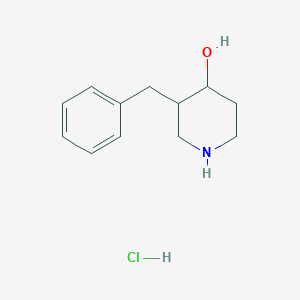
![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)
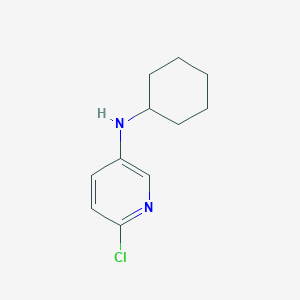
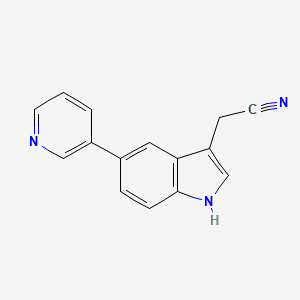
![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
